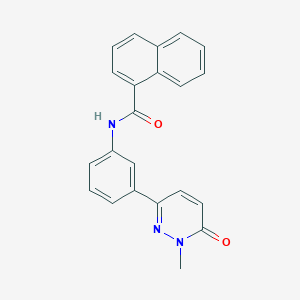

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

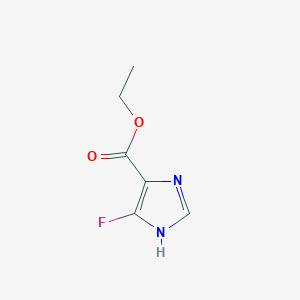

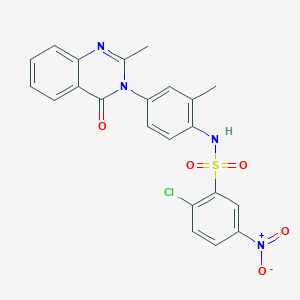

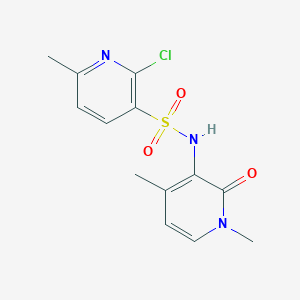

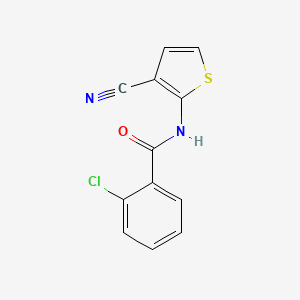

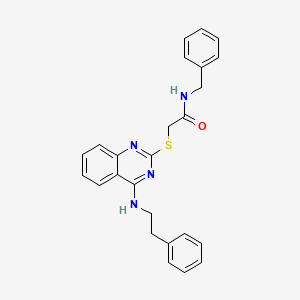

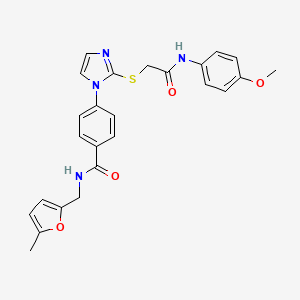

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the phenyl group, and the naphthamide group. The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The pyridazine ring, for example, might undergo reactions with electrophiles or nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the pyridazine ring, the phenyl group, and the naphthamide group .Scientific Research Applications

Heterocyclic Chemistry and Synthetic Applications

Research on compounds structurally related to "N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide" often focuses on the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, the synthesis of pyridazin-3-one derivatives and their utility in creating fused azines demonstrates the importance of such compounds in medicinal chemistry and drug design (Ibrahim & Behbehani, 2014). Similarly, the development of new pyridine and fused pyridine derivatives, as explored by Al-Issa (2012), underscores the versatility of these compounds in synthesizing complex molecules with potential therapeutic applications (Al-Issa, 2012).

Applications in Histochemical Techniques

The utility of complex naphthols in histochemical techniques for demonstrating tissue oxidase activity highlights the relevance of naphthamide derivatives in biological studies and diagnostics. The development of new histochemical reagents based on these compounds could enhance the visualization and study of enzymatic activities in tissues, potentially leading to advances in understanding cellular processes and diseases (Burstone, 1959).

Antimicrobial Activity

Compounds structurally related to naphthamides have been investigated for their antimicrobial properties. Research on triazolino[4,3-a]pyrimidines and arylazothiazoles, derived from naphthyl and phenyl dihydropyrimidines, demonstrates the potential of naphthamide analogs in developing new antimicrobial agents. Such studies are crucial in the ongoing search for novel treatments against resistant bacterial strains (Abdelhamid et al., 2008).

Material Science and Catalysis

In material science and catalysis, the synthesis of Ru complexes for water oxidation, utilizing ligands related to naphthyridyl groups, showcases the application of naphthamide derivatives in creating efficient catalytic systems. Such research is pivotal for advancements in sustainable energy production, particularly in developing new methods for water splitting and oxygen evolution (Zong et al., 2005).

Mechanism of Action

Without specific information on the use of this compound, it’s difficult to speculate on its mechanism of action. If it’s used as a drug, for example, its mechanism of action would depend on the biological target it interacts with.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

properties

IUPAC Name |

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-25-21(26)13-12-20(24-25)16-8-4-9-17(14-16)23-22(27)19-11-5-7-15-6-2-3-10-18(15)19/h2-14H,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUYNVOARPJSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(furan-2-ylmethyl)-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2913791.png)

![2-methyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}aniline](/img/structure/B2913792.png)

![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2913797.png)

![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2913806.png)

![8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913807.png)

![N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2913810.png)

![1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2913813.png)